molecular formula C32H31BrN2O4 B13378877 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

Cat. No.: B13378877
M. Wt: 587.5 g/mol
InChI Key: JYGWTSZHSADPKT-PMSCLTENSA-N
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Description

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. Common starting materials include substituted anilines, benzoyl chlorides, and bromobenzenes. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this one are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or other specialized applications.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinone derivatives with different substituents. Examples might include:

  • 2-amino-3-benzoyl-1-phenyl-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
  • 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone

Uniqueness

The uniqueness of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, for example, might confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C32H31BrN2O4

Molecular Weight

587.5 g/mol

IUPAC Name

(3E)-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C32H31BrN2O4/c1-32(2)17-24-28(25(36)18-32)27(23-16-22(38-3)14-15-26(23)39-4)29(30(37)19-8-6-5-7-9-19)31(34)35(24)21-12-10-20(33)11-13-21/h5-16,27,34,37H,17-18H2,1-4H3/b30-29+,34-31?

InChI Key

JYGWTSZHSADPKT-PMSCLTENSA-N

Isomeric SMILES

CC1(CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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